molecular formula C8H10N2O2S B12515454 3-(Methanesulfonyl)benzene-1-carboximidamide CAS No. 770681-60-2

3-(Methanesulfonyl)benzene-1-carboximidamide

Cat. No.: B12515454
CAS No.: 770681-60-2
M. Wt: 198.24 g/mol
InChI Key: OHJRRDGKLRDSBJ-UHFFFAOYSA-N
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Description

3-(Methanesulfonyl)benzene-1-carboximidamide is an organic compound belonging to the class of benzenesulfonyl compounds These compounds are characterized by the presence of a benzenesulfonyl group, which consists of a monocyclic benzene moiety carrying a sulfonyl group

Preparation Methods

The synthesis of 3-(Methanesulfonyl)benzene-1-carboximidamide typically involves the reaction of 3-(Methanesulfonyl)benzoic acid with an appropriate amine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the carboximidamide group. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

3-(Methanesulfonyl)benzene-1-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Methanesulfonyl)benzene-1-carboximidamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Methanesulfonyl)benzene-1-carboximidamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

3-(Methanesulfonyl)benzene-1-carboximidamide can be compared with other similar compounds, such as:

    4-(Methanesulfonyl)benzene-1-carboximidamide: This compound has a similar structure but differs in the position of the sulfonyl group.

    Benzene-1,3,5-tricarboxamide: This compound has multiple carboxamide groups and is used in supramolecular chemistry.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

770681-60-2

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

3-methylsulfonylbenzenecarboximidamide

InChI

InChI=1S/C8H10N2O2S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H3,9,10)

InChI Key

OHJRRDGKLRDSBJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=N)N

Origin of Product

United States

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